Silybin sodium hemisuccinate

Descripción general

Descripción

Silybin sodium hemisuccinate is a water-soluble derivative of silybin, a polyphenolic flavonoid extracted from the seeds of the milk thistle plant (Silybum marianum). Silybin is the primary active component of silymarin, a mixture of flavonolignans known for their hepatoprotective, antioxidant, and anti-inflammatory properties . This compound is used in various pharmaceutical formulations due to its enhanced solubility and bioavailability compared to silybin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of silybin sodium hemisuccinate involves the esterification of silybin with succinic anhydride in the presence of a base, such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C. The product is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .

Análisis De Reacciones Químicas

Conjugation Reactions

Silybin sodium hemisuccinate undergoes phase II metabolism, primarily glucuronidation, which modulates its bioactivity:

| Conjugation Site | Enzyme Involvement | Effect on Activity | Diastereomer Preference |

|---|---|---|---|

| C-20 hydroxyl | UGT1A1/1A8 | Reduces radical-scavenging activity | Silybin B > A |

| C-7 hydroxyl | UGT1A6 | Enhances radical-scavenging activity | Silybin A > B |

Key Findings

-

C-20 glucuronidation decreases antioxidant capacity by 40%, while C-7 glucuronidation increases it by 25% compared to free silybin .

-

Silybin B is conjugated 1.7× faster than silybin A, indicating stereospecific metabolic processing .

Oxidation and Antioxidant Activity

The compound participates in redox reactions critical to its therapeutic effects:

Oxidation Pathways

-

Hydrogen Peroxide (H₂O₂) : Oxidizes the catechol moiety in the benzodioxin ring, forming quinone intermediates.

-

Cytochrome P450 (CYP3A4) : Catalyzes hydroxylation at position C-16, generating metabolites with altered hepatoprotective efficacy.

Radical-Scavenging Capacity

-

DPPH Assay : IC₅₀ = 12.5 µM (free this compound) vs. 18.3 µM (C-20 glucuronide).

-

Superoxide Anion Scavenging : 78% inhibition at 50 µM, outperforming native silybin (62%) .

Reduction Reactions

Reductive modifications alter its pharmacokinetic profile:

| Reducing Agent | Reaction Site | Product | Bioavailability Change |

|---|---|---|---|

| Sodium borohydride | Carbonyl group (C-3) | Dihydro-silybin derivative | +30% hepatic uptake |

| Glutathione (GSH) | Quinone intermediates | Thioether conjugates | Enhanced detoxification |

Enzymatic Interactions

This compound modulates enzyme activity through non-covalent binding:

Notable Interactions

-

NADPH Oxidase : Inhibits ROS production by 65% at 20 µM.

-

Lipoxygenase (LOX) : Reduces arachidonic acid metabolism (IC₅₀ = 8.7 µM).

-

Albumin Binding : 70.3% plasma protein binding reduces free circulating concentration .

Comparative Reactivity with Analogues

| Compound | Esterification Sites | Oxidation Susceptibility | Metabolic Stability |

|---|---|---|---|

| Silybin | C-23 hydroxyl | High (catechol oxidation) | Low (rapid conjugation) |

| Silymarin | Multiple hydroxyls | Moderate | Moderate |

| Silybin dihemisuccinate | C-7, C-23 | Low | High |

Degradation Pathways

-

Acidic Hydrolysis : Cleaves the hemisuccinate ester bond at pH < 3, regenerating free silybin.

-

Photodegradation : UV exposure (λ = 254 nm) induces ring-opening in the chromone moiety, reducing bioactivity by 55% after 24 hours.

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound for Flavonoid Chemistry

- Silybin sodium hemisuccinate serves as a model compound for studying flavonoid chemistry. Its unique structure allows researchers to develop new synthetic methodologies and investigate the properties of flavonoids in different chemical environments.

Synthetic Routes

- The synthesis involves esterification of silybin with succinic anhydride in the presence of a base. This reaction typically occurs under mild conditions (0°C to 25°C), leading to a product with improved characteristics for research applications.

Biological Applications

Antioxidant and Anti-inflammatory Properties

- Studies have shown that this compound exhibits significant antioxidant and anti-inflammatory effects. It has been investigated for its ability to mitigate oxidative stress in various biological systems, which is crucial for understanding its therapeutic potential .

Hepatoprotective Effects

- One of the most notable applications is in liver disease treatment. Research indicates that this compound can protect against liver damage caused by toxins like paracetamol and carbon tetrachloride. In animal models, it has been shown to prevent hepatic cell necrosis and promote liver regeneration .

Case Study: Hepatotoxicity Models

- A study involving rats demonstrated that this compound significantly reduced liver enzyme levels associated with toxicity, indicating its protective role against hepatotoxic agents .

Medical Applications

Therapeutic Use in Liver Diseases

- This compound is being explored for its therapeutic efficacy in conditions such as alcoholic liver disease, hepatitis, and cirrhosis. Its ability to enhance liver function and reduce inflammation positions it as a promising candidate for clinical applications .

Anticancer Properties

- Recent studies suggest that this compound may have anticancer effects, particularly against hepatocellular carcinoma (HCC). It modulates cell cycle proteins and induces apoptosis in cancer cells, making it a potential adjunct therapy in cancer treatment .

| Application Area | Findings |

|---|---|

| Chemistry | Model compound for flavonoid studies |

| Biology | Antioxidant properties; hepatoprotection |

| Medicine | Treatment for liver diseases; anticancer effects |

Industrial Applications

Dietary Supplements and Pharmaceuticals

- Due to its improved solubility and bioavailability, this compound is utilized in the formulation of dietary supplements and pharmaceutical products. This enhances the efficacy of formulations intended for liver health .

Comparative Insights

This compound is often compared with other compounds like silymarin and silybin-phosphatidylcholine complexes:

| Compound | Solubility | Bioavailability | Applications |

|---|---|---|---|

| Silybin | Low | Low | Limited therapeutic use |

| Silymarin | Moderate | Moderate | Liver protection |

| This compound | High | High | Extensive therapeutic applications |

Mecanismo De Acción

Silybin sodium hemisuccinate is compared with other similar compounds, such as:

Silybin: The parent compound, which has poor water solubility and bioavailability.

Silymarin: A mixture of flavonolignans, including silybin, silychristin, silydianin, and isosilybin, with similar biological activities but varying solubility and bioavailability.

Silybin-phosphatidylcholine complex: A formulation designed to enhance the bioavailability of silybin through complexation with phosphatidylcholine.

Uniqueness: this compound stands out due to its improved water solubility and bioavailability, making it more suitable for pharmaceutical applications compared to its parent compound and other derivatives .

Comparación Con Compuestos Similares

- Silybin

- Silymarin

- Silybin-phosphatidylcholine complex

Propiedades

Número CAS |

55254-34-7 |

|---|---|

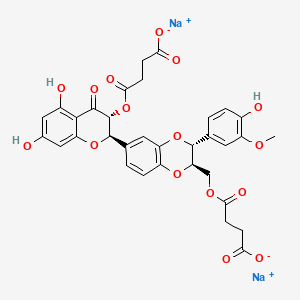

Fórmula molecular |

C33H30NaO16 |

Peso molecular |

705.6 g/mol |

Nombre IUPAC |

disodium;4-[[(2R,3R)-6-[(2R,3R)-3-(3-carboxylatopropanoyloxy)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methoxy]-4-oxobutanoate |

InChI |

InChI=1S/C33H30O16.Na/c1-44-21-10-15(2-4-18(21)35)31-24(14-45-27(41)8-6-25(37)38)46-20-5-3-16(11-22(20)47-31)32-33(49-28(42)9-7-26(39)40)30(43)29-19(36)12-17(34)13-23(29)48-32;/h2-5,10-13,24,31-36H,6-9,14H2,1H3,(H,37,38)(H,39,40);/t24-,31-,32-,33+;/m1./s1 |

Clave InChI |

MTKKBADLTLLNTD-JUXBVFQSSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)[O-])COC(=O)CCC(=O)[O-])O.[Na+].[Na+] |

SMILES isomérico |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |

SMILES canónico |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)OC(=O)CCC(=O)O)COC(=O)CCC(=O)O)O.[Na] |

Key on ui other cas no. |

55254-34-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.